molecular formula C6H3Cl2KO B8718340 Phenol, 2,4-dichloro-, potassium salt CAS No. 50884-30-5

Phenol, 2,4-dichloro-, potassium salt

Cat. No. B8718340
Key on ui cas rn: 50884-30-5
M. Wt: 201.09 g/mol
InChI Key: AWMXXHDQRKEBOT-UHFFFAOYSA-M
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Patent
US04401461

Procedure details

Potassium 2,4-dichlorophenate is prepared by dissolving 6.5 g. (0.04 mole) of 2,4-dichlorophenol and 2.6 g. (0.04 mole) of 85% potassium hydroxide in 30 ml. of methanol and removing the solvent under reduced pressure. The solid residue is dissolved in 60 ml. of sulfolane and 6.2 g. (0.04 mole) of 3-methyl-4-nitrofluorobenzene is added. The resulting solution is heated at 85° C. for 3 hours then at 150° C. for one hour, cooled, diluted with water and extracted with ether/benzene. The extract is dried and the solvent removed. The residue is dissolved in hot isopropanol and on cooling 8.2 g. (69%) of 2,4-dichloro-3'-methyl-4'-nitrodiphenyl ether (m.p. 72.5°-73.5° C.) separated and is isolated by filtration.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-].[K+:11].CC1C=C(F)C=CC=1[N+]([O-])=O>O>[CH:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[C:3]([O-:9])[CH:4]=1.[K+:11] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.04 mol
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 6.5 g
CUSTOM
Type
CUSTOM
Details
of methanol and removing the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue is dissolved in 60 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether/benzene
CUSTOM
Type
CUSTOM
Details
The extract is dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in hot isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
on cooling 8.2 g
CUSTOM
Type
CUSTOM
Details
(69%) of 2,4-dichloro-3'-methyl-4'-nitrodiphenyl ether (m.p. 72.5°-73.5° C.) separated
CUSTOM
Type
CUSTOM
Details
is isolated by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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